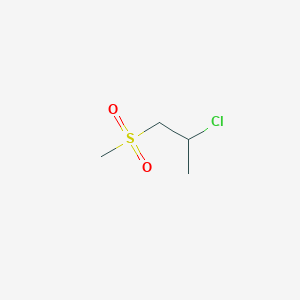

2-Chloro-1-methanesulfonylpropane

Description

Structure

3D Structure

Properties

CAS No. |

89166-24-5 |

|---|---|

Molecular Formula |

C4H9ClO2S |

Molecular Weight |

156.63 g/mol |

IUPAC Name |

2-chloro-1-methylsulfonylpropane |

InChI |

InChI=1S/C4H9ClO2S/c1-4(5)3-8(2,6)7/h4H,3H2,1-2H3 |

InChI Key |

ORBQYRYNGVZSOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1 Methanesulfonylpropane and Analogous α Chlorosulfones

Direct Synthetic Routes to α-Chlorosulfones

Direct approaches are characterized by the functionalization of an existing alkyl sulfone at the carbon atom adjacent to the sulfonyl group.

Halogenation of Unsubstituted Alkyl Sulfones

The direct α-halogenation of alkyl sulfones is a primary method for synthesizing α-chlorosulfones. This transformation typically requires the generation of a carbanion at the α-position, which then reacts with an electrophilic chlorine source. The acidity of the α-protons is enhanced by the strong electron-withdrawing nature of the sulfonyl group, facilitating their removal by a suitable base.

One established method involves the use of carbon tetrachloride (CCl₄) as the chlorine source in the presence of a strong base, such as potassium hydroxide (B78521) in tert-butanol (B103910) (KOH-t-BuOH). nih.gov This reaction often proceeds through a radical-anion radical pair (RARP) mechanism. nih.gov For instance, most alkyl phenyl sulfones are readily α-chlorinated under these conditions. nih.gov However, the success of this reaction can be sensitive to the substrate's structure and acidity. For example, while isopropyl mesityl sulfone is easily chlorinated with CCl₄, its reaction with the more reactive CBrCl₃ fails due to the rapid depletion of the reagents by side reactions. nih.gov

N-Chlorosuccinimide (NCS) is another widely used reagent for chlorination in organic synthesis and serves as a source for chlorine in various reactions. organic-chemistry.orgdntb.gov.ua It can be employed for the α-chlorination of sulfones, often activated by acids or other catalysts. organic-chemistry.org The choice of chlorinating agent and reaction conditions is crucial and can be tailored to the specific sulfone substrate. For instance, the halogenation of benzyl (B1604629) phenyl sulfone is facile, and the introduction of the first halogen atom enhances the rate of the second halogenation, leading to α,α-dihalogenation. nih.gov

Table 1: Reagents for Direct α-Halogenation of Alkyl Sulfones This table is interactive. Users can sort and filter the data.

| Reagent System | Substrate Type | Mechanism/Notes | Reference |

|---|---|---|---|

| CCl₄ / KOH-t-BuOH | Alkyl phenyl sulfones | Radical-anion radical pair (RARP) mechanism. | nih.gov |

| CBrCl₃ / KOH-t-BuOH | Alkyl phenyl sulfones | Used for α-bromination; reactivity can lead to reagent depletion. | nih.gov |

| N-Chlorosuccinimide (NCS) | General alkyl sulfones | Common electrophilic chlorine source. | organic-chemistry.org |

Perfluoroalkylation and Related Functionalizations

The introduction of halogen atoms using perhaloalkanes is a key related functionalization. As noted previously, carbon tetrachloride (CCl₄) and bromotrichloromethane (B165885) (CBrCl₃) serve as effective reagents for the α-halogenation of sulfones in a basic medium like KOH-t-BuOH. nih.gov These reactions highlight the utility of perhalogenated alkanes as sources of electrophilic halogens in radical-anion chain reactions.

The reactivity in these systems is highly dependent on the stability of the intermediate α-anions. nih.gov The electron-withdrawing character of the sulfonyl group is paramount for the initial deprotonation. This effect can be modulated by other substituents on the substrate. For example, the phenoxide anion of 4-hydroxyphenyl isopropyl sulfone deactivates the sulfonyl group, inhibiting α-anion formation and rendering it unreactive towards CCl₄ or CBrCl₃ in KOH-t-BuOH. nih.gov Conversely, this deactivating effect is overcome in benzhydryl 4-hydroxyphenyl sulfone, which is readily α-halogenated due to the additional electron-withdrawing influence of two α-phenyl groups. nih.gov

Indirect Assembly Strategies Incorporating the α-Chlorosulfone Motif

Indirect methods build the target molecule by forming the sulfone functionality from precursors that already contain the α-chloro-substituted carbon framework.

Oxidation of Precursor Sulfides or Sulfoxides

A common indirect route to α-chlorosulfones is the oxidation of a corresponding α-chloro sulfide (B99878) or α-chloro sulfoxide. This strategy allows for the late-stage introduction of the sulfone group.

The oxidation of divalent organic sulfur compounds, such as aromatic sulfides, by N-chlorosuccinimide (NCS) in an acetonitrile-water mixture has been studied kinetically. rsc.org The reaction is first-order with respect to both the oxidant and the sulfur compound. rsc.org The mechanism is believed to involve the formation of a chlorosulfonium ion intermediate, which then undergoes hydrolysis and further oxidation to yield the sulfone. rsc.org The rate of oxidation can be influenced by the acidity of the medium; for instance, the oxidation rate of methyl phenyl sulfide increases with proton concentration, suggesting that protonated NCS is a potent oxidizing species. rsc.org This method provides a viable pathway to α-chlorosulfones, provided the precursor α-chloro sulfide is stable and accessible.

Table 2: Oxidation of Sulfides to Sulfones This table is interactive. Users can sort and filter the data.

| Oxidant | Substrate | Intermediate | Key Finding | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Aromatic sulfides | Chlorosulfonium ion | Reaction rate is first order in both oxidant and substrate. | rsc.org |

| N-Chlorosuccinimide (NCS) | Methyl phenyl sulfide | Chlorosulfonium ion | Rate increases with [H⁺], suggesting protonated NCS is the active species. | rsc.org |

Alkylation/Arylation of Sulfinate Salts with Halogenated Substrates

The nucleophilic substitution of a halide by a sulfinate salt (RSO₂⁻) is a fundamental and versatile method for constructing sulfones. acs.orgorganic-chemistry.org To synthesize α-chlorosulfones via this route, a halogenated substrate bearing a halogen on the carbon that will become the α-carbon is required.

Gem-dihalides (compounds with two halogens on the same carbon atom) are ideal substrates for this purpose. For example, the reaction of a sodium sulfinate (RSO₂Na) with a gem-dihaloalkane like 1,1-dichloroethane (B41102) would yield the corresponding α-chlorosulfone. Phase-transfer catalysis is often employed to facilitate the reaction between the water-soluble sulfinate salt and the organic-soluble alkyl halide. acs.org Microwave promotion has also been shown to create a practical and efficient method for the nucleophilic substitution of alkyl halides with sulfinates in aqueous media. organic-chemistry.org This approach is valuable due to the ready availability of a wide range of sulfinate salts and halogenated substrates. An efficient synthesis of vinyl sulfones, for example, utilizes commercially available sulfinic acid sodium salts and dibromides, showcasing a related transformation. organic-chemistry.org

Addition Reactions to Unsaturated Systems for Sulfone Formation

The formation of sulfones through addition reactions to carbon-carbon double or triple bonds is another powerful indirect strategy.

One such method is the atom transfer radical addition (ATRA) of sulfonyl chlorides to alkenes. nih.gov This reaction can lead to the formation of chlorosulfonylation products. nih.gov While this often yields β-chlorosulfones, the selection of a suitable unsaturated substrate, such as a vinyl chloride, could potentially lead to an α-chlorosulfone.

Alternatively, vinyl sulfones can serve as key intermediates. organic-chemistry.orgscripps.edu Vinyl sulfones are effective Michael acceptors and can undergo conjugate addition reactions. scripps.edu The addition of hydrogen chloride (HCl) across the double bond of a vinyl sulfone would directly yield an α-chlorosulfone. The synthesis of vinyl sulfones themselves can be achieved through various means, including the reaction of sodium sulfinates with dibromides or the copper-catalyzed aerobic decarboxylative sulfonylation of alkenyl carboxylic acids. organic-chemistry.orgorganic-chemistry.org Furthermore, the hydrosulfonylation of alkynes with sulfonyl chlorides under visible light activation is an effective route to functionalized sulfones, which could be further elaborated. nih.gov

Table 3: Addition Reactions for Sulfone Synthesis This table is interactive. Users can sort and filter the data.

| Reaction Type | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Atom Transfer Radical Addition (ATRA) | Sulfonyl Chloride + Alkene | Chlorosulfone | Often yields β-chlorosulfones. | nih.gov |

| Conjugate Addition | HCl + Vinyl Sulfone | α-Chlorosulfone | Utilizes the Michael acceptor nature of vinyl sulfones. | scripps.edu |

| Hydrosulfonylation | Sulfonyl Chloride + Alkyne | Vinyl Sulfone | Photoredox-catalyzed; provides access to sulfone intermediates. | nih.gov |

| Decarboxylative Sulfonylation | Alkenyl Carboxylic Acid + Sodium Sulfinate | Vinyl Sulfone | Copper-catalyzed, stereoselective for (E)-alkenyl sulfones. | organic-chemistry.org |

Sustainable and Advanced Synthetic Techniques for 2-Chloro-1-methanesulfonylpropane

The development of sustainable and advanced synthetic methodologies is crucial for minimizing the environmental impact and enhancing the efficiency and safety of chemical production. For the synthesis of this compound and its analogous α-chlorosulfones, several cutting-edge techniques, including photoredox catalysis, electrochemical synthesis, and flow chemistry, offer significant advantages over traditional batch processes. These methods often provide milder reaction conditions, higher selectivity, and improved safety profiles.

Photoredox-Catalyzed Syntheses

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. nih.gov This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in subsequent bond-forming reactions. youtube.com

While specific photoredox-catalyzed synthesis of this compound is not extensively documented, the general principles can be applied to the synthesis of α-chlorosulfones. A plausible approach involves the radical addition of a sulfonyl chloride to an appropriate alkene. For instance, the photoredox-catalyzed chlorosulfonylation of alkynes has been demonstrated to produce (E)-selective β-chlorovinyl sulfones efficiently. nih.gov This method involves the generation of a sulfonyl radical from a sulfonyl chloride under visible-light irradiation, which then adds to the alkyne. nih.gov

A similar strategy could be envisioned for the synthesis of this compound, potentially starting from 1-propene and methanesulfonyl chloride. The reaction would likely involve the photocatalytic generation of a methanesulfonyl radical, which would add to the double bond of 1-propene, followed by chlorine atom transfer to yield the desired product.

Table 1: Examples of Photoredox-Catalyzed Sulfonylation Reactions

| Catalyst | Reactants | Product Type | Key Features |

| Ru(bpy)₃Cl₂ | Anilines, SO₂ (from SOCl₂) | Arenesulfonyl chlorides | Mild conditions, broad functional group tolerance. nih.gov |

| Not specified | Alkenoic acids, Sulfonyl chlorides | Sulfonyl lactones | Good functional group tolerance, high yields. nih.gov |

| Not specified | Unactivated olefins, N-hydroxyphthalimide esters, SO₂ source | Aliphatic sulfonyl fluorides | Three-component aminofluorosulfonylation. rsc.org |

| Not specified | Alkynes, Sulfonyl chlorides | (E)-β-chlorovinyl sulfones | Regio- and stereoselective, operationally simple. nih.gov |

Electrochemical Synthesis Methods

Electrochemical synthesis offers a sustainable alternative to traditional chemical methods by using electrical current to drive chemical reactions. This approach can often be performed at room temperature and pressure, reducing energy consumption and the need for stoichiometric chemical oxidants or reductants. Electrosynthesis is particularly well-suited for generating radical intermediates with high precision and control. vapourtec.com

The advantages of electrosynthesis include high selectivity, the ability to perform reactions that are challenging using conventional methods, and amenability to automation and flow processes. vapourtec.com

Flow Chemistry Applications in α-Chlorosulfone Production

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-type process, has numerous advantages for the synthesis of chemical compounds, including α-chlorosulfones. amt.ukacsgcipr.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. amt.uk

The production of sulfonyl chlorides, key precursors for α-chlorosulfones, has been shown to benefit significantly from flow chemistry. Continuous manufacturing processes for pharmaceutically relevant chlorosulfonation reactions have demonstrated nearly double the space-time yield compared to scaled-up batch procedures. mdpi.com Furthermore, flow chemistry facilitates the controlled handling of toxic and hazardous reagents and byproducts, a significant advantage when working with substances like chlorosulfonic acid. mdpi.com

The synthesis of this compound and its analogs could be effectively translated to a flow process. A potential flow setup could involve the continuous pumping of reactants, such as an alkene and a sulfonyl chloride, into a reactor coil where they are mixed and heated or irradiated to initiate the reaction. The product stream would then continuously exit the reactor for purification. This approach not only enhances safety and efficiency but also allows for easier scalability from laboratory research to industrial production. amt.ukmdpi.com The integration of in-line purification and analysis tools can further streamline the manufacturing process.

Table 2: Comparison of Batch vs. Flow Chemistry for Sulfonyl Chloride Production

| Parameter | Optimized Batch Process | Flow Chemistry Process |

| Production Scale | ~65 g in 6.5 h | 500 g in 12 h |

| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |

| Safety | Handling of bulk hazardous materials | Controlled release and entrapment of toxic gases |

| Automation | Limited | High degree of process control and automation |

Data adapted from a study on the continuous synthesis of an aryl sulfonyl chloride. mdpi.com

The adoption of these sustainable and advanced synthetic techniques holds great promise for the future production of this compound and other α-chlorosulfones, offering pathways that are not only more efficient and safer but also more environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 1 Methanesulfonylpropane

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon atom bearing the chlorine in 2-chloro-1-methanesulfonylpropane is an electrophilic site. However, its reactivity towards nucleophilic substitution is significantly influenced by the adjacent sulfonyl group.

Direct nucleophilic substitution at the chlorinated carbon of α-halo sulfones, such as this compound, via a standard SN2 mechanism is notably challenging. thieme-connect.comacs.org Research has shown that halogen atoms α to a sulfonyl group exhibit a marked resistance to displacement by external nucleophiles. thieme-connect.comacs.org This reduced reactivity is attributed to a combination of electronic and steric factors.

The powerful electron-withdrawing nature of the sulfonyl group decreases electron density at the α-carbon (the carbon attached to the SO₂ group), but it also creates a repulsive electrostatic interaction with incoming nucleophiles. thieme-connect.comacs.org Furthermore, the bulky sulfonyl group sterically hinders the required backside attack for an SN2 reaction. organic-chemistry.org While the reaction is generally disfavored, forcing conditions, such as the use of polar aprotic solvents like dimethylformamide (DMF), can sometimes overcome this kinetic barrier to a limited extent. thieme-connect.com

| Factor | Effect on SN2 Pathway | Rationale |

|---|---|---|

| Electronic Effect | Inhibiting | The electron-rich oxygen atoms of the sulfonyl group create electrostatic repulsion with the incoming nucleophile, discouraging attack at the adjacent carbon center. thieme-connect.comacs.org |

| Steric Hindrance | Inhibiting | The methanesulfonyl group (CH₃SO₂) is sterically bulky, impeding the required 180° backside approach of the nucleophile to the chlorinated carbon. organic-chemistry.org |

| Leaving Group | Favorable | The chloride ion (Cl⁻) is a good leaving group, being the conjugate base of a strong acid (HCl). labxchange.org |

| Solvent | Dependent | Polar aprotic solvents (e.g., DMF, DMSO) can enhance the rate of SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. thieme-connect.com |

In the hypothetical case that an SN2 reaction occurs at a chiral center, the mechanism dictates a specific stereochemical outcome. The SN2 reaction proceeds through a concerted, single-step mechanism involving backside attack by the nucleophile. nih.govacs.org This approach, from the side opposite the leaving group, forces the molecule's stereocenter to invert its configuration, a process known as Walden inversion. organic-chemistry.org

For a chiral analog of this compound, such as (R)-2-chloro-1-methanesulfonylpropane, a successful SN2 reaction with a nucleophile (e.g., hydroxide (B78521), OH⁻) would theoretically yield the corresponding (S)-alcohol product. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned at the axial positions. masterorganicchemistry.com However, due to the low propensity of this substrate to undergo SN2 reactions, this outcome is primarily of theoretical interest. thieme-connect.comacs.org

Elimination Reactions Leading to Olefinic Products

Elimination reactions are a far more common and facile pathway for this compound and related α-halo sulfones, offering synthetically valuable routes to alkenes through distinct mechanisms.

The most prominent reaction of α-halo sulfones possessing an α'-hydrogen is the Ramberg-Bäcklund rearrangement. thieme-connect.comacs.org This base-mediated reaction converts this compound into propene through a multi-step intramolecular process that results in the extrusion of sulfur dioxide. chemistrytalk.org

The generally accepted mechanism proceeds as follows:

Deprotonation: A strong base abstracts an acidic proton from the carbon α' to the sulfonyl group (the methyl group in this case), forming a carbanion. chemistrytalk.org

Intramolecular Cyclization: The resulting carbanion acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction to form a transient, three-membered cyclic sulfone known as a thiirane (B1199164) dioxide. masterorganicchemistry.com

Sulfur Dioxide Extrusion: This thiirane dioxide intermediate is unstable and spontaneously decomposes, extruding sulfur dioxide (SO₂) to form the final alkene product. chemistrytalk.orgmasterorganicchemistry.com This extrusion step is a cheletropic elimination.

For this compound, this reaction cleanly provides propene, with the original sulfonyl group and chlorine atom being eliminated. thieme-connect.comacs.org

Besides the Ramberg-Bäcklund rearrangement, this compound can potentially undergo a standard β-elimination (dehydrochlorination) reaction, typically via an E2 mechanism in the presence of a strong base. In this pathway, the base abstracts a proton from the carbon β to the leaving group (the methyl group, C3), while the chloride leaving group departs simultaneously, forming a double bond.

For this compound, there is only one type of β-hydrogen, so only one product is possible: 1-methanesulfonyl-1-propene . Therefore, the issue of regioselectivity (i.e., Zaitsev vs. Hofmann orientation) does not arise. This E2 pathway competes with the Ramberg-Bäcklund rearrangement, and the prevailing pathway can depend on the specific reaction conditions and the nature of the base used.

| Feature | Ramberg-Bäcklund Rearrangement | β-Elimination (E2) |

|---|---|---|

| Reaction Type | Reductive Extrusion / Rearrangement | Dehydrochlorination |

| Key Intermediate | Thiirane dioxide masterorganicchemistry.com | Concerted transition state |

| Atoms Eliminated | -SO₂ and -Cl | -H and -Cl |

| Alkene Product | Propene | 1-Methanesulfonyl-1-propene |

| Carbon Skeleton | C-S bonds are broken and a new C=C bond is formed between original C1 and C2. | A C=C bond is formed between C2 and C3. |

Radical Chemistry and Transformations Involving this compound

Beyond ionic pathways, α-halosulfonyl compounds are effective precursors for generating α-sulfonyl radicals. thieme-connect.com The carbon-chlorine bond in this compound can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light to generate a 1-methanesulfonylpropan-2-yl radical.

Initiation: Cl-CH(CH₃)CH₂SO₂CH₃ + Initiator → •CH(CH₃)CH₂SO₂CH₃ + Cl•

These electrophilic radicals are valuable intermediates in synthesis. thieme-connect.com Unlike the resistance seen in SN2 reactions, transformations involving these radicals can be clean and efficient. thieme-connect.com A common application is the addition of the α-sulfonyl radical across an alkene double bond. This propagation step forms a new carbon-carbon bond and generates a new radical species, which can continue a chain reaction.

Propagation: •CH(CH₃)CH₂SO₂CH₃ + H₂C=CHR → (CH₃)SO₂CH₂CH(CH₃)CH₂-C•HR

This radical pathway provides a complementary method to ionic reactions for forming new C-C bonds, highlighting the chemical versatility of this compound.

Generation and Reactivity of α-Sulfonyl Radicals

The generation of α-sulfonyl radicals from precursors like this compound is a key step in various synthetic transformations. These radicals are typically formed through single-electron pathways. In the context of nickel-catalyzed cross-electrophile couplings, the prevailing mechanism involves the activation of the C(sp³)–Cl bond in the α-chlorosulfone by a low-valent nickel complex, often a Ni(I) species. nih.govsci-hub.se This activation can proceed via a concerted halogen atom abstraction by the nickel center to generate the α-sulfonyl carbon radical. nih.gov The involvement of such α-sulfonyl carbon radicals is considered a key aspect of these reactions, enabling the formation of new carbon-carbon bonds at the α-position of the sulfone. nih.gov

Radical Cross-Coupling Reactions of α-Chlorosulfones

Radical cross-coupling reactions provide a powerful method for forging carbon-carbon bonds, and α-chlorosulfones like this compound are valuable substrates in this context. These reactions leverage the generation of α-sulfonyl radicals, as discussed previously, and their subsequent coupling with other radical or organometallic species. A significant challenge in radical-radical cross-coupling is controlling selectivity to favor the desired cross-product over homocoupling of the individual radical species. youtube.com

Transition metal catalysis, particularly with nickel, has emerged as a highly effective strategy to mediate these couplings. researchgate.net In a typical nickel-catalyzed reductive cross-electrophile coupling, two different electrophiles—such as an α-chlorosulfone and an aryl halide—are coupled in the presence of a stoichiometric reductant (e.g., zinc or manganese metal). nih.govoaepublish.com The nickel catalyst facilitates the selective activation of both electrophiles, often through different mechanisms. The C(sp³)–Cl bond of the sulfone is activated via a single-electron pathway to generate a radical, while the C(sp²)–X bond of the aryl halide typically undergoes a two-electron oxidative addition to the nickel center. oaepublish.com This differential activation is key to achieving high cross-selectivity. wisc.edu Recent advancements have also explored photoredox catalysis to facilitate the radical-radical cross-coupling of sulfonyl chlorides with partners like trifluoroborate salts, expanding the toolkit for sulfone synthesis. nih.gov

Organometallic Cross-Coupling Reactions of this compound

Nickel-Catalyzed Asymmetric Reductive Arylation and Alkenylation

A significant advancement in the functionalization of α-chlorosulfones is the development of nickel-catalyzed asymmetric reductive cross-coupling reactions. These methods allow for the synthesis of enantioenriched α,α-disubstituted sulfones from simple, racemic α-chlorosulfones and (hetero)aryl halides. nih.govrsc.org This cross-electrophile coupling strategy avoids the need to pre-generate air-sensitive organometallic reagents and demonstrates broad substrate scope with excellent functional group tolerance under mild conditions. nih.gov

The reaction typically employs a chiral ligand, such as a pybox or BiOX-type ligand, in conjunction with a nickel(II) precatalyst and a metallic reductant like zinc or manganese. nih.govresearchgate.net The process has been successfully applied to introduce a wide variety of aryl and heteroaryl groups at the α-position of the sulfone, achieving modest to good yields and high levels of enantioselectivity. nih.gov This methodology is particularly valuable for the late-stage functionalization of complex molecules and drug precursors. nih.gov While the focus has been heavily on arylation, the principles can be extended to alkenylation partners as well.

Below is a table summarizing representative results for the nickel-catalyzed asymmetric arylation of α-chlorosulfones with various aryl halides, showcasing the versatility of the method.

| Entry | Aryl Halide | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 4-Bromobenzonitrile | 85 | 92 |

| 2 | Methyl 4-bromobenzoate | 73 | 91 |

| 3 | 4-Bromoanisole | 68 | 89 |

| 4 | 3-Bromopyridine | 75 | 90 |

| 5 | 2-Chlorobenzothiazole | 62 | 93 |

| Data synthesized from representative examples in the literature. nih.govresearchgate.net |

Palladium-Catalyzed Desulfonylative Functionalizations

While nickel catalysis focuses on functionalization at the α-carbon, palladium catalysis offers a complementary strategy involving the cleavage of the carbon-sulfur bond, known as desulfonylative or desulfinative cross-coupling. nih.gov In these reactions, the sulfonyl group acts as a leaving group, enabling the formation of a new bond at its position. This approach has emerged as an effective method for C-C bond formation, using sulfinate salts (derived from sulfones) as nucleophilic coupling partners with aryl halides. nih.gov

The general mechanism for a palladium-catalyzed desulfinative cross-coupling involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a sulfinate salt. nih.gov The resulting palladium-sulfinate intermediate then extrudes sulfur dioxide (SO₂), and subsequent reductive elimination yields the biaryl product, regenerating the Pd(0) catalyst. nih.gov Although much of the research has focused on aryl sulfinates, the principles are applicable to alkylsulfonyl compounds, where the entire sulfonyl moiety is replaced. This type of reaction expands the synthetic utility of sulfones beyond being just a stable functional group to being a versatile leaving group in cross-coupling chemistry. nih.govyoutube.comyoutube.comyoutube.comlibretexts.orgyoutube.comyoutube.com

Mechanistic Insights into Transition Metal-Mediated Transformations

The mechanisms of transition metal-mediated transformations of α-chlorosulfones are intricate and depend on the metal used.

Nickel-Catalyzed Mechanisms: In nickel-catalyzed reductive cross-couplings, a "sequential reduction" or "radical chain" pathway is often proposed. nih.govoaepublish.com A widely accepted cycle for the coupling of an α-chlorosulfone with an aryl halide begins with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by the stoichiometric reductant (e.g., Zn). wisc.edu

Oxidative Addition: The Ni(0) complex undergoes a two-electron oxidative addition with the aryl halide (Ar-X) to form an Ar-Ni(II)-X intermediate. sci-hub.se

Radical Generation: Concurrently, a Ni(I) species, either formed by comproportionation or reduction of Ni(II), activates the α-chlorosulfone via a single-electron halogen atom abstraction, generating an α-sulfonyl radical (R•). nih.govnih.gov

Radical Capture/Recombination: The α-sulfonyl radical combines with the Ar-Ni(II)-X complex to form a high-valent Ar-Ni(III)-(R)X intermediate. sci-hub.se

Reductive Elimination: This Ni(III) species undergoes reductive elimination, forming the desired C(sp³)–C(sp²) bond of the product (Ar-R) and regenerating a Ni(I) complex, which continues the catalytic cycle. nih.gov

The use of chiral ligands on the nickel catalyst allows for the transfer of stereochemical information during the coupling process, leading to enantioenriched products from racemic starting materials. nih.gov

Palladium-Catalyzed Mechanisms: For palladium-catalyzed desulfonylative couplings, the mechanism operates differently, focusing on C–S bond cleavage. nih.gov

Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, often mediated by the homocoupling of two sulfinate molecules. nih.gov

Oxidative Addition: The Pd(0) catalyst performs an oxidative addition into the aryl halide (Ar-X) bond to create an Ar-Pd(II)-X complex. libretexts.org

Transmetalation: The sulfinate salt (R-SO₂M) transmetalates with the Ar-Pd(II)-X complex, displacing the halide and forming an Ar-Pd(II)-SO₂R intermediate. libretexts.org

Desulfonylation & Reductive Elimination: This intermediate undergoes extrusion of sulfur dioxide (SO₂) followed by reductive elimination to form the Ar-R coupled product and regenerate the Pd(0) catalyst. nih.gov

Understanding these distinct mechanistic pathways is crucial for reaction optimization and the rational design of new catalytic systems for the selective functionalization of sulfone-containing molecules. researchgate.net

Functionalization at Positions Remote from the Sulfonyl and Chloro Groups

The existing body of research on the reactivity of this compound and related α-chlorosulfones overwhelmingly focuses on transformations at the α-carbon—the position activated by both the chloro and sulfonyl groups. These reactions include nucleophilic substitutions, radical couplings, and organometallic cross-coupling reactions. nih.govorganic-chemistry.org

The sulfone group itself can be utilized as a temporary directing group to influence reactions at adjacent positions, such as in asymmetric transfer hydrogenation of ketones, where the sulfone's steric and electronic properties guide the stereochemical outcome. nih.gov However, this still represents a functionalization proximal to the sulfonyl moiety.

Based on the available scientific literature, dedicated studies on the selective functionalization of this compound at positions remote from the sulfonyl and chloro groups (i.e., at the β- or γ-positions of the propane (B168953) backbone) are not prominently reported. The strong activating nature of the α-position makes it the default site for reactivity, and directing chemical transformations to more distant, less activated C-H bonds would require specialized strategies, such as those involving advanced C-H activation or radical relay methodologies, which have not been specifically described for this substrate.

Theoretical and Computational Studies of 2 Chloro 1 Methanesulfonylpropane

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of 2-Chloro-1-methanesulfonylpropane. Methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can provide a detailed picture of electron distribution and bonding interactions. rsc.orgdocumentsdelivered.com

The electronic structure is significantly influenced by the presence of the electron-withdrawing methanesulfonyl (-SO₂CH₃) group and the electronegative chlorine atom. These groups create a complex electronic landscape, affecting bond polarities, lengths, and strengths throughout the molecule.

Key Electronic Features:

Inductive Effects: The sulfonyl group and chlorine atom both exert strong negative inductive effects, withdrawing electron density from the propane (B168953) backbone. This results in a partial positive charge on the carbon atoms, particularly C1 and C2.

Bond Polarity: The C-Cl and C-S bonds are highly polarized. NBO analysis can quantify the charge distribution, revealing the extent of this polarization.

Hyperconjugation: Stability in certain conformations can arise from hyperconjugative interactions, where electron density from filled bonding orbitals is shared with adjacent empty or partially filled antibonding orbitals. documentsdelivered.com

A hypothetical NBO analysis might yield the following charge distribution, illustrating the electron-withdrawing nature of the substituents.

| Atom | Natural Charge (e) |

| C1 | +0.25 |

| C2 | +0.15 |

| C3 | -0.50 |

| Cl | -0.20 |

| S | +1.50 |

| O1 (sulfonyl) | -0.75 |

| O2 (sulfonyl) | -0.75 |

Note: The values in this table are hypothetical and serve to illustrate the expected trends from a computational analysis.

Conformational Analysis and Stereochemical Implications

The three-dimensional arrangement of atoms in this compound is not static. Rotation around the C1-C2 single bond leads to various conformers with different energies. Conformational analysis aims to identify the most stable arrangements and the energy barriers between them. nih.gov

The study of conformers is critical as the preferred conformation can significantly impact the molecule's reactivity and stereochemical outcomes in reactions. nih.gov For this compound, the key dihedral angle to consider is that between the chlorine atom and the methanesulfonyl group.

Potential Conformers:

Anti-periplanar: The chlorine atom and the sulfonyl group are positioned 180° apart. This conformation often minimizes steric hindrance.

Syn-clinal (Gauche): The chlorine atom and the sulfonyl group are at a 60° angle to each other. While potentially having some steric strain, this conformation might be stabilized by other interactions like hyperconjugation. nih.gov

Computational modeling can predict the relative energies of these conformers.

| Conformer | Dihedral Angle (Cl-C2-C1-S) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 |

| Syn-clinal (Gauche) | ~60° | +1.20 |

Note: The energy values are representative and illustrate a potential energetic preference.

The prevalence of one conformer over others can dictate which reaction pathways are favored, influencing the stereochemistry of the products. nih.gov

Mechanistic Elucidation of Key Reactions via Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating reaction mechanisms at a molecular level. rsc.org For this compound, this includes studying nucleophilic substitution and radical-mediated reactions to understand the energetics and geometries of the transition states.

A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. DFT can be used to locate and characterize these transient species. researchgate.net

In a nucleophilic substitution reaction, such as the displacement of the chloride ion by a nucleophile, two primary mechanisms are possible: Sₙ1 and Sₙ2.

Sₙ2 Transition State: This would involve the nucleophile attacking the carbon bearing the chlorine atom from the backside, leading to a pentacoordinate transition state.

Sₙ1 Intermediate: This pathway would proceed through the formation of a carbocation intermediate after the departure of the chloride ion. libretexts.org

DFT calculations can determine the activation energies for both pathways, predicting which is more favorable under specific conditions.

| Reaction Pathway | Activation Energy (kcal/mol) |

| Sₙ2 | 25 |

| Sₙ1 (Carbocation formation) | 35 |

Note: These are hypothetical values for illustrative purposes.

By mapping the energy of the system as the reaction progresses, a reaction coordinate diagram can be constructed. This visual representation illustrates the energy changes from reactants to products, including all intermediates and transition states. libretexts.org

For a nucleophilic substitution on this compound, the reaction coordinate would show the energy profile as the nucleophile approaches and the C-Cl bond breaks. The shape of this profile reveals whether the reaction is concerted (Sₙ2) or stepwise (Sₙ1).

Similarly, for a radical reaction, such as hydrogen abstraction, DFT can model the approach of a radical species and the breaking of a C-H bond, identifying the most likely site of abstraction based on the activation energies.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A key outcome of theoretical studies is the prediction of how a molecule will react.

Reactivity: The presence of the electron-withdrawing sulfonyl group can influence the reactivity of the C-Cl bond. Computational models can predict whether this group activates or deactivates the substrate towards nucleophilic attack compared to a simple alkyl chloride.

Regioselectivity: In reactions involving multiple potential sites, such as elimination reactions, DFT can predict which constitutional isomer will be the major product by comparing the energies of the transition states leading to each product.

Stereoselectivity: As discussed in the conformational analysis, the preferred ground-state conformation can lead to a preference for one stereochemical outcome over another. For example, in an E2 elimination, an anti-periplanar arrangement of the abstracted proton and the leaving group is required, and the stability of the conformer that allows this will influence the reaction rate.

2 Chloro 1 Methanesulfonylpropane As a Building Block in Complex Chemical Syntheses

Role as an Intermediate in the Construction of Functionalized Alkenes

There is a notable absence of published research detailing the use of 2-Chloro-1-methanesulfonylpropane as a direct precursor for the synthesis of functionalized alkenes. In principle, this transformation could be envisioned through several established synthetic strategies. For instance, dehydrochlorination could potentially yield a vinyl sulfone, a valuable Michael acceptor for the introduction of various nucleophiles. Furthermore, its application in Ramberg-Bäcklund type reactions to form alkenes is a theoretical possibility. However, no specific examples or detailed research findings for this compound in these roles are available in the current body of scientific literature.

Utilization in the Synthesis of Diverse Organosulfur Scaffolds

The synthesis of diverse organosulfur scaffolds often relies on the strategic incorporation of sulfur-containing building blocks. While this compound possesses the necessary functionalities to participate in such syntheses, for example, through nucleophilic substitution of the chloride or by reactions involving the sulfonyl group, there is no documented evidence of its use for this purpose. General methods for the synthesis of organosulfur compounds are well-established google.comorganic-chemistry.orggoogle.com, but the specific contribution of this compound to this field remains unrecorded.

Derivatization Strategies for Expanding the Chemical Space

The modification of a core molecular structure to generate a library of related compounds, or "derivatization," is a cornerstone of medicinal chemistry and materials science. The chlorine atom and the protons alpha to the sulfonyl group in this compound represent potential sites for chemical modification. For instance, nucleophilic substitution of the chlorine atom could introduce a wide range of functional groups. However, specific derivatization strategies for this compound have not been reported.

Implementation in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions represent highly efficient methods for the construction of complex molecules from simple starting materials in a single operation. epo.orggoogle.comnih.govgoogle.com The functional group array of this compound makes it a plausible candidate for participation in such reactions. For example, it could potentially act as a bifunctional electrophile or be incorporated into a sequence of bond-forming events. Nevertheless, a thorough search of the available literature and patent databases has not yielded any instances of this compound being utilized in either cascade or multicomponent reactions.

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 1 Methanesulfonylpropane Derivatives and Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2-Chloro-1-methanesulfonylpropane derivatives. rsc.orgparisdescartes.fr It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the detailed mapping of molecular frameworks.

In the ¹H NMR spectrum of a related compound, 1-chloro-2-methylpropane, distinct signals are observed for protons in different chemical environments. docbrown.info For instance, the protons of the methyl groups, the methine proton, and the methylene (B1212753) protons adjacent to the chlorine atom would each resonate at characteristic chemical shifts, with their integration values corresponding to the number of protons in each environment. docbrown.info Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms within the molecule. For example, 2-chloro-2-methylpropane (B56623) exhibits two distinct ¹³C NMR signals, corresponding to the three equivalent methyl carbons and the quaternary carbon bonded to the chlorine atom. docbrown.info

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unravel complex structures and confirm assignments, a variety of multi-dimensional NMR experiments are employed. nih.govslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.eduscribd.com Cross-peaks in a COSY spectrum reveal ³J(H,H) couplings, providing direct evidence of H-C-C-H connectivities. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduscribd.com It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range couplings between protons and carbons, typically over two or three bonds (²J(C,H) and ³J(C,H)). sdsu.eduscribd.com HMBC is crucial for identifying quaternary carbons (which have no attached protons and are therefore absent in HSQC spectra) and for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netnih.gov The observation of a NOESY cross-peak indicates a through-space interaction, providing valuable information about the stereochemistry and conformation of the molecule.

The following table illustrates the typical application of these techniques in the structural elucidation of a hypothetical derivative of this compound.

| NMR Technique | Information Gained | Example Application for a Derivative |

| ¹H NMR | Chemical shift, integration (proton count), and coupling constants of protons. | Distinguishing between the diastereotopic protons of the CH₂Cl group. |

| ¹³C NMR | Number and chemical environment of carbon atoms. | Identifying the quaternary carbon attached to the sulfonyl group. |

| COSY | Correlation of coupled protons (¹H-¹H). | Confirming the connectivity between the methine proton and the adjacent methylene and methyl groups. |

| HSQC | Correlation of directly bonded protons and carbons (¹H-¹³C). | Assigning the ¹³C signals for all protonated carbons. |

| HMBC | Long-range correlation of protons and carbons (¹H-¹³C). | Establishing the connection between the methyl protons of the sulfonyl group and the sulfonyl carbon. |

| NOESY | Through-space correlation of protons. | Determining the relative stereochemistry of chiral centers by observing spatial proximities. |

Applications in Monitoring Reaction Progress and Intermediate Detection

NMR spectroscopy is not only a tool for final product characterization but also a powerful technique for monitoring the progress of chemical reactions in real-time. rsc.orgresearchgate.netchemrxiv.orgnih.gov By acquiring NMR spectra at regular intervals, chemists can track the disappearance of starting materials and the appearance of products, allowing for the determination of reaction kinetics and the optimization of reaction conditions. libretexts.org Furthermore, in some cases, transient reaction intermediates can be detected and structurally characterized, providing invaluable mechanistic insights. rsc.org The non-invasive nature of NMR makes it particularly suitable for in situ reaction monitoring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule. nih.govnih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the calculation of a unique molecular formula. This is a significant advantage over low-resolution mass spectrometry, which often cannot distinguish between compounds with the same nominal mass but different elemental compositions.

For a derivative of this compound, HRMS would be able to confirm the presence of chlorine and sulfur atoms due to their characteristic isotopic patterns and precise mass defects.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Connectivity

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by analyzing the fragmentation patterns of selected ions. wikipedia.orgnih.govyoutube.comresearchgate.net In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting product ions are then analyzed by a second mass analyzer. wikipedia.org This process, often referred to as MS², generates a fragmentation spectrum that is characteristic of the precursor ion's structure. researchgate.net

By analyzing the masses of the fragments, it is possible to deduce the connectivity of atoms within the molecule. For instance, the fragmentation of a this compound derivative might show the loss of a chloromethyl group or a methanesulfonyl radical, providing direct evidence for the presence of these substructures.

The following table outlines the steps and information obtained in a typical MS/MS experiment.

| Step | Description | Information Yielded |

| Ionization | The sample molecules are converted into gas-phase ions. | Provides the molecular ion or a pseudomolecular ion. |

| First Mass Analysis (MS1) | The precursor ion of interest is selected based on its m/z ratio. | Isolates the ion for further analysis. |

| Fragmentation (CID) | The selected precursor ion is collided with an inert gas, causing it to break apart. | Generates a set of characteristic fragment ions. |

| Second Mass Analysis (MS2) | The m/z ratios of the fragment ions are measured. | Provides a fragmentation pattern that reveals structural motifs and connectivity. |

X-ray Crystallography for Definitive Solid-State Structure Determination

When a crystalline sample of a this compound derivative is available, X-ray crystallography can provide the most definitive and unambiguous three-dimensional structural information. libretexts.org This technique involves diffracting X-rays off the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the atomic arrangement, including precise bond lengths, bond angles, and torsional angles. nih.gov This information is invaluable for confirming the absolute stereochemistry of chiral molecules.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

For chiral derivatives of this compound, it is often necessary to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. Chiral chromatography is the primary technique used for this purpose. By using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or gas chromatography (GC), the two enantiomers of a chiral compound can be separated. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their quantification and the determination of the enantiomeric ratio.

Future Research Directions and Challenges in the Chemistry of 2 Chloro 1 Methanesulfonylpropane

Development of More Atom-Economical and Stereoselective Syntheses

A primary challenge in the utilization of 2-Chloro-1-methanesulfonylpropane lies in its efficient and selective synthesis. Current methods often involve multi-step sequences that may lack high atom economy. Future research will likely focus on developing more direct and sustainable synthetic routes.

Atom-Economical Approaches: The development of catalytic, solvent-free, or highly atom-efficient oxidation of corresponding sulfides to sulfones represents a significant step forward. For instance, using 30% aqueous hydrogen peroxide as an oxidant can provide a green and catalyst-free method for such transformations. rsc.org Furthermore, strategies that minimize the use of protecting groups and reduce the number of synthetic steps are highly desirable. An ideal synthesis would involve the direct and selective introduction of the chloro and methanesulfonyl groups in a single, highly efficient step. acs.orgrsc.org

Stereoselective Syntheses: The creation of chiral centers is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. As this compound possesses a stereocenter at the carbon bearing the chlorine atom, the development of enantioselective syntheses is a critical future direction. This could be achieved through various strategies:

Asymmetric Chlorination: The development of catalytic asymmetric chlorination methods for β-ketosulfones or related precursors could provide a direct route to enantiomerically enriched this compound.

Kinetic Resolution: Dynamic kinetic resolution of racemic this compound or its precursors could be another viable approach to obtain single enantiomers.

Chiral Pool Synthesis: Starting from readily available chiral building blocks could also be a strategy, although this may be less convergent.

Asymmetric Sulfonylation: Recent advances in the asymmetric synthesis of chiral sulfones, including those with the sulfone group directly attached to the chiral center, offer promising avenues. rsc.orgnih.gov For example, metal-catalyzed asymmetric additions to α,β-unsaturated sulfones or asymmetric hydrogenations could be adapted. nih.gov

The successful development of such stereoselective methods would significantly enhance the value of this compound as a chiral building block. nih.govacs.orgrsc.orgresearchgate.net

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of this compound is another area ripe for innovation. While the chlorine atom provides a handle for nucleophilic substitution, and the sulfonyl group can activate adjacent protons, the development of novel catalytic systems can unlock new and more efficient transformations.

Transition-Metal Catalysis: Transition-metal catalysis has revolutionized C-S bond formation and cross-coupling reactions. rsc.orgrsc.org Future research should explore the use of various transition metals (e.g., palladium, nickel, copper, iron) to catalyze the coupling of this compound with a wide range of nucleophiles and coupling partners. researchgate.netnih.govnih.govresearchgate.net This could lead to the efficient synthesis of complex molecules containing the methanesulfonylpropane backbone. For instance, desulfonative cross-coupling reactions, where the sulfonyl group acts as a leaving group, could also be explored with suitable catalytic systems. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-S bond formation under mild conditions. sioc-journal.cn This technology could be applied to the functionalization of this compound, potentially enabling novel radical-based transformations that are complementary to traditional ionic pathways.

Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral organocatalysts could be employed to control the stereochemical outcome of reactions involving this compound, such as enantioselective substitutions or additions.

The development of these novel catalytic systems would not only expand the synthetic utility of this compound but also contribute to the broader field of organosulfur chemistry. gaylordchemical.com

Deeper Understanding of Radical and Transition Metal-Mediated Pathways

A more profound understanding of the reaction mechanisms underlying the transformations of this compound is crucial for the rational design of new synthetic methods.

Radical Pathways: The decomposition of alkylsulfonyl chlorides can proceed through a free radical mechanism. acs.org Investigating the potential for radical-mediated reactions of this compound, such as radical additions or substitutions, could unveil new reactivity patterns. nih.govyoutube.com For example, the generation of a radical at the carbon bearing the chlorine atom could open up possibilities for C-C and C-heteroatom bond formation. Understanding the factors that favor radical versus ionic pathways will be key to controlling the reaction outcomes. nih.gov

Transition Metal-Mediated Mechanisms: For transition-metal-catalyzed reactions, detailed mechanistic studies are needed to elucidate the catalytic cycle. This includes understanding the oxidative addition, transmetalation, and reductive elimination steps involved in cross-coupling reactions. Such studies, often aided by computational chemistry, can help in optimizing reaction conditions and designing more efficient catalysts. For example, understanding the factors that control regioselectivity in transition-metal-catalyzed sulfonylation is an active area of research. researchgate.netrsc.org

A deeper mechanistic insight will enable chemists to predict and control the reactivity of this compound with greater precision.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is beginning to transform chemical synthesis. princeton.edunih.govrsc.orgyoutube.comacs.org These tools can be leveraged to accelerate the discovery and optimization of reactions involving this compound.

Reaction Outcome and Yield Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome and yield of new transformations. acs.org By inputting the structure of this compound and potential reactants and catalysts, these models could predict the most likely products and their yields, saving significant experimental time and resources. For instance, random forest models have shown promise in accurately predicting reaction yields. princeton.edu

Catalyst and Reaction Condition Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as catalyst choice, solvent, temperature, and reaction time, to maximize the yield and selectivity of a desired transformation.

The integration of AI and ML into the research workflow for this compound has the potential to significantly accelerate the pace of discovery and development in this area.

Scale-Up Considerations for Laboratory to Industrial Processes

For this compound to be a truly useful building block, its synthesis must be amenable to scale-up from the laboratory to an industrial setting. This presents a unique set of challenges and considerations.

Process Safety and Hazard Analysis: The scale-up of any chemical process requires a thorough evaluation of potential hazards. For the synthesis of this compound, this would include assessing the toxicity and reactivity of all reagents and intermediates, as well as the potential for runaway reactions. The use of highly reactive or corrosive reagents like chlorinating agents would require careful handling and specialized equipment. researchgate.netorganic-chemistry.orgnih.gov

Cost-Effectiveness and Process Optimization: Industrial processes must be economically viable. This necessitates the use of inexpensive and readily available starting materials, as well as the optimization of reaction conditions to maximize yield and throughput while minimizing energy consumption and waste generation. google.comgoogle.com The development of continuous flow processes, for example, can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. researchgate.netgoogle.com

Addressing these scale-up considerations will be essential for the widespread adoption of this compound in industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-1-methanesulfonylpropane, and how can reaction conditions be controlled to minimize byproducts?

- Methodology : Synthesis typically involves sulfonylation of a chloroalkane precursor under anhydrous conditions. For example, reacting propane-1-amine with methanesulfonyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature, achieves yields >75% . Key parameters include:

- Catalyst : Use triethylamine (1.2 eq.) to neutralize HCl and drive the reaction.

- Temperature control : Maintain sub-10°C during initial mixing to prevent exothermic side reactions.

- Workup : Extract with NaHCO₃ to remove unreacted sulfonyl chloride.

- Data Table :

| Precursor | Solvent | Catalyst | Temp. (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Propane-1-amine | DCM | Et₃N | 0–25 | 78 | <5% sulfonic acid |

| 2-Chloropropane | THF | Pyridine | 25 | 62 | 15% disulfide |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Handling : Use explosion-proof equipment and ground containers to prevent static discharge. Store in airtight, light-resistant containers at 2–8°C .

- Decomposition risks : Avoid prolonged exposure to temperatures >40°C, which can release toxic SO₂ and HCl gases. Monitor for discoloration (yellowing indicates degradation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles (e.g., amines vs. thiols)?

- Analysis framework :

Reaction mechanism validation : Use kinetic studies (e.g., stopped-flow NMR) to compare SN2 vs. elimination pathways. For example, bulky nucleophiles like tert-butylamine favor elimination, producing alkenes, while smaller amines (e.g., methylamine) proceed via substitution .

Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may stabilize intermediates differently. Compare activation energies via DFT calculations .

- Case study : Conflicting yields in thiol reactions (40–80%) were traced to trace metal contaminants in solvents. Pre-treatment with Chelex resin improved reproducibility .

Q. What advanced analytical techniques are recommended for characterizing byproducts in sulfonylation reactions involving this compound?

- LC-MS/MS : Identifies low-abundance sulfonic acid derivatives (e.g., m/z 153.2 fragment).

- X-ray crystallography : Resolves stereochemical ambiguities in disulfide byproducts.

- In situ IR spectroscopy : Monitors real-time formation of intermediates (e.g., sulfene at 1180 cm⁻¹) .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.